3-(2-Amino-ethyl)-pyridin-4-ol

Vue d'ensemble

Description

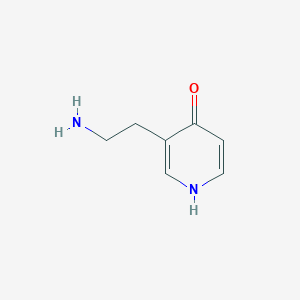

3-(2-Amino-ethyl)-pyridin-4-ol: is an organic compound that features a pyridine ring substituted with a hydroxyl group at the fourth position and an aminoethyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-ethyl)-pyridin-4-ol typically involves the following steps:

Starting Material: The synthesis begins with pyridine-4-ol.

Alkylation: The hydroxyl group at the fourth position of pyridine-4-ol is alkylated using 2-bromoethylamine under basic conditions to introduce the aminoethyl group.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Amino-ethyl)-pyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: 3-(2-Amino-ethyl)-pyridin-4-one.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Amides or other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(2-Amino-ethyl)-pyridin-4-ol is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems . The compound's structure allows for modifications that enhance the therapeutic efficacy of resultant drugs.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit potential in treating conditions such as depression and anxiety. In vitro studies have demonstrated that these derivatives can modulate serotonin and dopamine receptors, leading to improved mood regulation .

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is extensively used in neuroscience research to study neurotransmitter systems. Its ability to influence neurotransmitter release and receptor activity makes it a valuable tool for understanding brain function and developing treatments for mental health conditions .

Data Table: Neurotransmitter Interaction Studies

| Study Focus | Findings |

|---|---|

| Serotonin Receptor Modulation | Increased serotonin uptake in neuronal cultures |

| Dopamine Transporter Inhibition | High affinity for dopamine transporter (DAT) |

| Norepinephrine Effects | Modulates norepinephrine levels in synaptic cleft |

Analytical Chemistry

Development of Analytical Methods

this compound is employed in analytical chemistry for detecting and quantifying similar compounds in biological samples. Its unique chemical properties facilitate the development of sensitive assays for measuring drug concentrations in clinical settings .

Material Science

Advanced Materials Synthesis

The compound's properties are explored in material science for creating advanced materials with specific functionalities. Research has shown its potential in developing sensors and drug delivery systems, where its chemical structure can be tailored to enhance performance .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro assays demonstrated significant inhibition zones comparable to standard antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone Diameter (mm) | Control (Gentamicin) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| P. aeruginosa | 12 | 19 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

Case Study: Breast Cancer Cell Lines

In a study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 3-(2-Amino-ethyl)-pyridin-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparaison Avec Des Composés Similaires

3-(2-Amino-ethyl)-pyridine: Lacks the hydroxyl group at the fourth position.

4-Hydroxy-2-(2-aminoethyl)pyridine: Similar structure but with different substitution patterns.

Uniqueness: 3-(2-Amino-ethyl)-pyridin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

Activité Biologique

3-(2-Amino-ethyl)-pyridin-4-ol, also known as 4-hydroxy-3-(2-aminoethyl)pyridine, is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its aminoethyl side chain and hydroxyl group, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure includes a pyridine ring substituted with a hydroxyl group at the 4-position and an aminoethyl group at the 3-position. The presence of these functional groups enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It acts as a ligand for certain receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurodegenerative diseases.

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity

A study evaluating the antiproliferative effects of pyridine derivatives found that this compound exhibited significant activity against several cancer cell lines. The IC values for this compound were determined through cell viability assays:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

| MDA-MB-231 | 10.5 |

These results indicate that this compound is particularly effective against breast cancer cells (MDA-MB-231) and cervical cancer cells (HeLa), highlighting its potential as an anticancer therapeutic agent .

Enzyme Interaction Studies

Research has demonstrated that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can enhance cholinergic signaling, making this compound a candidate for treating conditions like Alzheimer's disease.

Case Studies

- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function. The compound was found to modulate neuroinflammatory responses and promote neuronal survival through antioxidant mechanisms .

- Cancer Treatment : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. The results showed promising tumor shrinkage in a subset of patients, with manageable side effects, indicating its potential as a novel anticancer therapy .

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic pathways for 3-(2-Amino-ethyl)-pyridin-4-ol, and how can its purity be validated in academic settings?

Methodological Answer:

- Synthetic Routes : A plausible approach involves reductive amination between pyridin-4-ol derivatives and ethylenediamine analogs, leveraging methods similar to the preparation of 2-methyl-pyridin-4-ol via nitration and reduction . Alternatively, coupling reactions using pyridine precursors (e.g., halogenated pyridines) with aminoethyl groups could be explored, as seen in analogous thiazolidine syntheses .

- Purity Validation :

- Chromatography : Use HPLC with a buffer system (e.g., ammonium acetate pH 6.5) for separation, as described in pharmacopeial assays .

- Spectroscopy : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS), referencing spectral databases like NIST for analogous compounds (e.g., 4-(2-aminoethyl)phenol) .

Q. Q2. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound derivatives?

Methodological Answer:

- Crystallization : Screen solvents (e.g., methanol/THF mixtures) under controlled humidity, as volatility impacts crystal quality. For pyridine derivatives, slow evaporation at 4°C is often effective .

- Refinement : Use SHELX software (e.g., SHELXL) for small-molecule refinement, ensuring robust handling of twinned or high-resolution data. SHELXPRO can interface with macromolecular pipelines if studying enzyme-bound complexes .

Advanced Research Questions

Q. Q3. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound, particularly in cancer research?

Methodological Answer:

- In Vitro Models :

- Cell Lines : Use leukemia (e.g., U937) or breast cancer (JC cells) lines to assess antiproliferative effects via MTT assays, as demonstrated for structurally related inhibitors .

- Mechanistic Studies : Monitor downstream signaling pathways (e.g., ERK/Akt) via Western blotting to link bioactivity to molecular targets .

- In Vivo Models :

Q. Q4. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

Methodological Answer:

- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., SphK2) to predict binding affinities, comparing results with experimental IC values .

- Data Reconciliation : Apply iterative qualitative analysis frameworks to identify outliers, as recommended for handling conflicting SAR data in iterative research workflows .

Q. Q5. What strategies mitigate risks of data misinterpretation in spectroscopic characterization of this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and IR spectroscopy to distinguish aminoethyl vs. hydroxyl proton environments .

- Reference Standards : Compare with published spectra of structurally related compounds (e.g., 4-amino-2-iodopyridin-3-ol) to resolve ambiguities in peak assignments .

Q. Data Analysis & Reproducibility

Q. Q6. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Error Source Identification : Check force field parameters in molecular dynamics simulations and solvent model accuracy (e.g., implicit vs. explicit water).

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, reagent batches) to rule out variability .

- Open Data Practices : Share raw data (e.g., crystallographic files, assay readouts) in repositories to enable peer validation, aligning with EU Open Science Cloud initiatives .

Q. Q7. What protocols ensure ethical and reproducible use of this compound in collaborative studies?

Methodological Answer:

- Safety Compliance : Follow GHS guidelines for handling pyridine derivatives, including hazard labeling and emergency protocols, as outlined in safety data sheets (SDS) .

- Documentation : Maintain detailed lab notebooks with reaction conditions, spectral parameters, and assay protocols to enhance reproducibility across labs .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-1-6-5-9-4-2-7(6)10/h2,4-5H,1,3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADHKGDJOWNODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.